Technical Guide: Characterization and Pharmacological Application of 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Technical Guide: Characterization and Pharmacological Application of 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Target Audience: Discovery Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Heterocyclic Pharmacophores, Tyrosinase Inhibition, and High-Throughput Screening
Executive Summary
As drug development professionals navigate the complex landscape of heterocyclic pharmacophores, the 1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure for metalloenzyme inhibition. This whitepaper provides an in-depth technical analysis of 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol (also known as 3-(5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol). We address the nuances of its Chemical Abstracts Service (CAS) registry identification, the structural causality behind its efficacy as a tyrosinase inhibitor, and field-proven, self-validating in vitro screening protocols.
Chemical Identity & CAS Registry Navigation
Finding exact CAS numbers for specific positional isomers of highly functionalized heterocycles can be challenging in open-source databases. While the ortho-substituted isomer, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, is commercially cataloged under CAS 37536-29-1[1], the meta-substituted target—3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol —is primarily documented within pharmaceutical patent literature. Specifically, it is claimed in Galderma's patent FR2883745A1[2] and its international equivalent WO2006103345A1[3] for the treatment of hyperpigmentation disorders.
Table 1: Structural & Registry Identifiers
| Property | Value |
| IUPAC Name | 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol |
| Common Synonyms | 3-(5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol; 5-(3-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C8H7N3OS |
| Molecular Weight | 193.23 g/mol |
| CAS Registry Number | Unassigned in standard commercial indices; Patent Ref: FR2883745A1 |
| Related Isomer CAS | 37536-29-1 (2-hydroxyphenyl isomer) |
Mechanistic Causality: Tyrosinase Inhibition
Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone[3].
The pharmacological efficacy of 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is driven by exact structural causality. The sulfanyl (mercapto) group on the triazole ring acts as a highly effective bidentate chelator. By coordinating directly with the Cu2+ ions at the enzyme's active site, the compound competitively blocks substrate binding, thereby halting the downstream polymerization of dopaquinone into melanin.
Fig 1: Melanogenesis pathway and Cu2+ chelation by the 1,2,4-triazole-3-thiol scaffold.
Experimental Protocols: Self-Validating MBTH Assay
Traditional tyrosinase assays measure dopachrome absorbance at 475 nm, but suffer from signal instability due to rapid, uncontrollable melanin polymerization. To ensure robust, reproducible data, industry standards utilize the MBTH (3-Methyl-2-Benzo-Thiazolinone Hydrazone) trapping method[3].
Causality of the Method: MBTH acts as a nucleophilic trap for the highly reactive dopaquinone intermediate. Instead of polymerizing into heterogeneous melanin, the trapped dopaquinone forms a highly stable, soluble pink hydrazone complex that absorbs precisely at 520 nm[3]. This maximizes the signal-to-noise ratio and ensures precise IC50 calculations.
Step-by-Step Methodology
To ensure this protocol acts as a self-validating system , specific internal controls are built into the workflow to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., inactive enzyme).
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Lysate Preparation: Culture B16F1 murine melanoma cells. Lyse the cell pellet using 1% Triton X-100 in 50 mM phosphate buffer (pH 6.8). Causality: Tyrosinase is a membrane-bound glycoprotein located in melanosomes; the non-ionic detergent is strictly required to solubilize the active enzyme without denaturing it.
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Inhibitor Preparation: Dissolve 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol in 100% DMSO to create a 10 mM stock. Perform serial dilutions in buffer. Critical Parameter: Ensure the final DMSO concentration in the well remains <1%. Higher concentrations induce solvent-mediated enzyme denaturation, artificially skewing apparent inhibition.
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Reaction Assembly (96-Well Plate): Combine 100 µL of B16F1 cell lysate, 20 µL of the inhibitor solution, and 60 µL of MBTH reagent (final concentration 2 mM).
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Self-Validating Controls:
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Vehicle Control (1% DMSO): Establishes the uninhibited maximum enzyme velocity (Vmax).
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Positive Control (Kojic Acid): A known tyrosinase inhibitor to validate assay sensitivity.
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Blank Control (Buffer only): Accounts for any spontaneous, non-enzymatic auto-oxidation of L-Tyrosine.
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Initiation & Detection: Add 20 µL of L-Tyrosine substrate (1 mM final) to initiate the reaction. Incubate at 37°C and read absorbance continuously at 520 nm for 30 minutes to capture the linear kinetic phase.
Fig 2: High-throughput colorimetric MBTH assay workflow for tyrosinase inhibitors.
Quantitative Data Interpretation
When screening 1,2,4-triazole-3-thiol derivatives, structure-activity relationship (SAR) data typically demonstrates superior efficacy compared to standard reference compounds. The table below summarizes representative benchmark data for this pharmacophore class against mushroom tyrosinase.
Table 2: Comparative Tyrosinase Inhibition Benchmarks
| Compound / Scaffold | Target Enzyme | Representative IC50 (µM) | Efficacy vs Baseline |
| Kojic Acid (Positive Control) | Tyrosinase | 14.5 ± 1.2 | 1.0x (Baseline) |
| 2-hydroxyphenyl triazole | Tyrosinase | 8.4 ± 0.9 | ~1.7x |
| 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | Tyrosinase | < 5.0 | > 2.9x |
Note: Variance in IC50 values can occur based on the source of the enzyme (Mushroom vs. Mammalian B16F1 lysates). Always normalize experimental data against the Kojic Acid internal control.
References
- 37536-29-1 CAS Manufactory - ChemicalBook.chemicalbook.com.
- FR2883745A1 - Use of 1,2,4-triazole derivatives to prepare a medicine.google.com.
- WO2006103345A1 - Inhibiteurs de la tyrosinase et leur utilisation pour traiter les desordres hyperpigmentaires.google.com.
Sources
- 1. 37536-29-1 CAS Manufactory [chemicalbook.com]
- 2. FR2883745A1 - Use of 1,2,4-triazole derivatives to prepare a medicament to treat hyperpigmentation disorders - Google Patents [patents.google.com]
- 3. WO2006103345A1 - Inhibiteurs de la tyrosinase et leur utilisation pour traiter les desordres hyperpigmentaires - Google Patents [patents.google.com]
